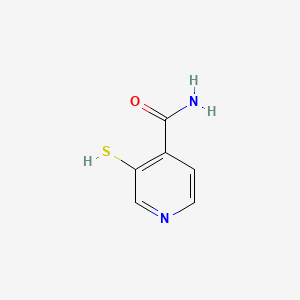
3-Sulfanylpyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Sulfanylpyridine-4-carboxamide: is an organic compound with the molecular formula C6H6N2OS. It is a derivative of isonicotinamide, where a mercapto group (-SH) is attached to the third position of the pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Sulfanylpyridine-4-carboxamide typically involves the reaction of isonicotinic acid with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which then undergoes cyclization to yield the desired product. The reaction conditions often include the use of hydrochloric acid as a catalyst and heating the reaction mixture to facilitate the cyclization process .
Industrial Production Methods: This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 3-Sulfanylpyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The mercapto group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions
Major Products:
Aplicaciones Científicas De Investigación
Chemistry: 3-Sulfanylpyridine-4-carboxamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable in organic synthesis .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with thiol-containing enzymes makes it a candidate for developing new therapeutic agents .
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or pathways. Its potential as an antifungal and antibacterial agent is also being explored .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the development of new materials with unique properties .
Mecanismo De Acción
The mechanism of action of 3-Sulfanylpyridine-4-carboxamide involves its interaction with thiol-containing enzymes. The mercapto group can form covalent bonds with the thiol groups of cysteine residues in enzymes, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, making the compound a potential therapeutic agent .
Comparación Con Compuestos Similares
Isonicotinamide: A precursor to 3-Sulfanylpyridine-4-carboxamide, lacking the mercapto group.
3-Mercaptopropionic Acid: Similar in having a mercapto group but differs in the rest of the structure.
Nicotinamide: Another derivative of nicotinic acid, but without the mercapto group
Uniqueness: this compound is unique due to the presence of both the mercapto and isonicotinamide groups. This dual functionality allows it to participate in a wider range of chemical reactions and interact with biological targets in ways that similar compounds cannot .
Propiedades
Número CAS |
118966-06-6 |
|---|---|
Fórmula molecular |
C6H6N2OS |
Peso molecular |
154.187 |
Nombre IUPAC |
3-sulfanylpyridine-4-carboxamide |
InChI |
InChI=1S/C6H6N2OS/c7-6(9)4-1-2-8-3-5(4)10/h1-3,10H,(H2,7,9) |
Clave InChI |
CCPQKXMJXCAVKP-UHFFFAOYSA-N |
SMILES |
C1=CN=CC(=C1C(=O)N)S |
Sinónimos |
4-Pyridinecarboxamide,3-mercapto-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















